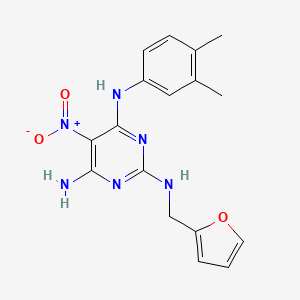
5-(3,4-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-ジメチル-1H-ピラゾール-5-イル)-N-(2-メトキシフェニル)チオフェン-2-スルホンアミドは、スルホンアミド類に属する合成有機化合物です。これらの化合物は、特に抗菌剤として、医薬品化学において多岐にわたる用途で知られています。ピラゾール環、メトキシフェニル基、チオフェンスルホンアミド部分を含むこの化合物の独特な構造は、さまざまな科学研究分野における潜在的な生物活性と有用性を示唆しています。
2. 製法
合成経路と反応条件
5-(3,4-ジメチル-1H-ピラゾール-5-イル)-N-(2-メトキシフェニル)チオフェン-2-スルホンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下のようなものがあります。
ピラゾール環の形成: 適切なジケトンとヒドラジン誘導体から出発して、ピラゾール環を形成します。
チオフェンスルホンアミド部分の導入: この段階では、チオフェン誘導体をスルホン化し、その後ピラゾール中間体とカップリングさせる場合があります。
メトキシフェニル基の付加: これは、求核置換反応によって達成できる場合があります。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、触媒、制御された反応条件(温度、圧力)、再結晶やクロマトグラフィーなどの精製技術の使用が含まれる可能性があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にスルホンアミド基の硫黄原子で酸化反応を起こす可能性があります。
還元: 還元反応は、存在する場合はニトロ基、またはスルホンアミド基を標的にすることがあります。
置換: この化合物の芳香族環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アミンやアルコールなどの求核剤。
主な生成物
これらの反応の主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアミンまたはアルコールが生成される可能性があります。
4. 科学研究における用途
化学
触媒: この化合物は、触媒反応において配位子として使用できる可能性があります。
材料科学:
生物学
抗菌剤: スルホンアミドは、その抗菌作用でよく知られており、この化合物は同様の活性を示す可能性があります。
酵素阻害: その独特な構造により、特定の酵素の阻害剤としての潜在的な用途があります。
医学
医薬品開発: この化合物は、新しい医薬品開発のためのリード化合物として役立つ可能性があります。
診断: 診断アッセイやイメージングに使用する可能性があります。
産業
農業: 殺虫剤または除草剤としての潜在的な用途があります。
化学製造: 他の複雑な有機分子の合成における中間体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable diketone and hydrazine derivative to form the pyrazole ring.
Introduction of the Thiophene Sulfonamide Moiety: This step may involve sulfonation of a thiophene derivative followed by coupling with the pyrazole intermediate.
Attachment of the Methoxyphenyl Group: This could be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions could target the nitro group if present or the sulfonamide group.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound might exhibit similar activity.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals.
Diagnostics: Possible use in diagnostic assays or imaging.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
作用機序
5-(3,4-ジメチル-1H-ピラゾール-5-イル)-N-(2-メトキシフェニル)チオフェン-2-スルホンアミドの作用機序は、その特定の用途によって異なります。抗菌活性という観点から、スルホンアミドは通常、細菌のフォレート合成に関与する酵素、ジヒドロプテロアートシンターゼを阻害します。この阻害によりフォレートの産生が低下し、最終的に細菌の増殖が阻害されます。
6. 類似の化合物との比較
類似の化合物
スルファニルアミド: 抗菌作用を持つ単純なスルホンアミド。
スルファメトキサゾール: 抗生物質としてトリメトプリムと組み合わせて使用されるより複雑なスルホンアミド。
チオフェンスルホンアミド: チオフェンスルホンアミド部分を有する他の化合物。
独自性
5-(3,4-ジメチル-1H-ピラゾール-5-イル)-N-(2-メトキシフェニル)チオフェン-2-スルホンアミドの独自性は、他のスルホンアミドと比較して、独特な生物活性と化学反応性を付与する可能性のある官能基の特定の組み合わせにあります。
類似化合物との比較
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Thiophene Sulfonamides: Other compounds with a thiophene sulfonamide moiety.
Uniqueness
The uniqueness of 5-(3,4-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other sulfonamides.
特性
分子式 |
C16H17N3O3S2 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
5-(4,5-dimethyl-1H-pyrazol-3-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H17N3O3S2/c1-10-11(2)17-18-16(10)14-8-9-15(23-14)24(20,21)19-12-6-4-5-7-13(12)22-3/h4-9,19H,1-3H3,(H,17,18) |
InChIキー |
DRVBYKLNSJQJAI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NN=C1C2=CC=C(S2)S(=O)(=O)NC3=CC=CC=C3OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266441.png)
![8-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B11266443.png)
![N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266458.png)
![N-(2-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11266468.png)
![N-(4-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11266474.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{6-[(4-methylphenyl)sulfonyl]pyridin-3-yl}methanone](/img/structure/B11266477.png)
![N,N-diethyl-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11266482.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B11266490.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B11266500.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B11266516.png)
![N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11266518.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11266521.png)
![N-(2,5-dimethylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11266522.png)
